molecular formula C12H15N3O B112667 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine CAS No. 478832-10-9

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Cat. No. B112667
M. Wt: 217.27 g/mol
InChI Key: MMBUQRHOEINQHO-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, also known as THP-Indazole, is an indazole derivative that has been studied for its potential to serve as a scaffold for the development of novel therapeutic agents. It is a heterocyclic aromatic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. THP-Indazole has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides were synthesized through a Michael addition, Mannich reaction, and Dieckmann condensation, demonstrating the versatility of similar compounds in chemical synthesis (Revanna et al., 2013).
  • Synthesis of the RORγ inverse agonist GSK2981278A involved the SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol, highlighting the applicability of related compounds in drug synthesis (Barcan et al., 2019).
  • Synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one demonstrated applications in antimicrobial and anticoccidial activity research (Georgiadis, 1976).

Biological and Medicinal Applications

  • The study on substituted benzo[h]quinazolines, benzo[g]indazoles, and related compounds revealed their potential as anti-tubercular agents, suggesting biomedical applications of similar chemical structures (Maurya et al., 2013).
  • Synthesis and testing of 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols for anti-inflammatory properties illustrated the potential of related compounds in the development of anti-inflammatory drugs (Arustamyan et al., 2021).

Materials Science and Organic Chemistry

  • Synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its transformation into 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole exemplify the application in the creation of new organic materials (El’chaninov et al., 2018).
  • A copper-catalyzed intramolecular amination reaction was developed for synthesizing multi-substituted 2H-indazole and 1H-pyrazole derivatives, illustrating the potential for creating diverse organic molecules (Hu et al., 2011).

properties

IUPAC Name

1-(oxan-2-yl)indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBUQRHOEINQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629073
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

CAS RN

478832-10-9
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478832-10-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1-tetrahydro-2H-pyran-2-yl-1H-indazole (3.69 g, 14.9 mmol) in a mixture of ethyl acetate (50 ml) and ethanol (50 ml) was added 10% Pd—C (300 mg), followed by catalytic reduction at ordinary temperature and atmospheric pressure. After completion or the reaction, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was suspended in ethyl acetate, and the solid precipitated was collected by filtration and dried under reduced pressure to obtain 1-tetrahydro-2H-pyran-2-yl-1H-indazol-5-amine (1.79 g, 55%).
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.00 g, 4.04 mmol) in EtOAc (10 mL) was degassed for 10 min and then placed under vacuum and filled with nitrogen. The reaction mixture was placed under vacuum again, palladium on carbon (10% wt./wt, 272 mg, 0.256 mmol) was added and the resulting mixture was stirred under an atmosphere of hydrogen at RT for 20 hr. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to yield the title compound, Intermediate D1 as a pale yellow solid (553 mg, 2.47 mmol, 61% yield); Rt 1.38 min, Basic method, m/z 218.3 (M+H)+ (ES+); 1H NMR (400 MHz, DMSO-d6) δ: 1.52-1.58 (2H, over-lapping m), 1.71 (1H, m), 1.90 (1H, m), 2.01 (1H, m), 2.36 (1H, m), 3.68 (1H, m), 3.86 (1H, m), 4.85 (2H, s), 5.67 (1H, dd), 6.74 (1H, m), 6.81 (1H, dd), 7.40 (1H, m), 7.75 (1H, d).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
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Reactant of Route 6
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Citations

For This Compound
5
Citations
AW Garofalo, J Schwarz, K Zobel, C Beato… - Bioorganic & Medicinal …, 2023 - Elsevier
The G2019S variant of LRRK2, which causes an increase in kinase activity, is associated with the occurrence of Parkinson’s disease (PD). Potent, mutation-selective, and brain …
Number of citations: 3 www.sciencedirect.com
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
Number of citations: 8 www.sciencedirect.com
Y Duan, J Wang, S Zhu, ZC Tu, Z Zhang, S Chan… - European Journal of …, 2020 - Elsevier
Neurotrophic receptor tyrosine kinase (NTRK) fusions are oncogenic drivers for a variety of adult and pediatric tumors, validated by the US FDA approval of small molecular Trk …
Number of citations: 20 www.sciencedirect.com
V Suchaud, L Gavara, E Saugues, L Nauton… - Bioorganic & medicinal …, 2013 - Elsevier
New 1,6-dihydropyrazolo[4,3-c]carbazoles and 3,6-dihydropyrazolo[3,4-c]carbazoles were prepared and evaluated for their Pim kinase inhibitory potencies as well as their …
Number of citations: 37 www.sciencedirect.com
L Gavara, F Anizon, P Moreau - Tetrahedron, 2011 - Elsevier
The synthesis of 1,6-dihydropyrrolo[2,3-g]indazole derivatives is described. The indolic ring system is constructed via a Larock palladium-catalyzed annulation using terminal and …
Number of citations: 23 www.sciencedirect.com

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